methyl 3-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
Description
This compound features a 2-sulfanylidene-1,3-thiazole core substituted with a 4-amino group, a cyclohexylcarbamoyl moiety at position 5, and a 4-methylbenzoate ester at position 2. The thiazole ring’s sulfanylidene group contributes to its electron-deficient nature, while the cyclohexylcarbamoyl and methyl benzoate groups enhance hydrophobicity and influence steric interactions.
Properties
IUPAC Name |
methyl 3-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-11-8-9-12(18(24)25-2)10-14(11)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h8-10,13H,3-7,20H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYMZUYQBYVDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to methyl 3-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related thiazole derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar thiazole scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Data Table: Anti-inflammatory Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Thiazole A | 5.0 | COX-2 |
| Thiazole B | 8.5 | TNF-α |
| Thiazole C | 6.0 | IL-6 |
Antimicrobial Activity
Research has shown that thiazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the cyclohexylcarbamoyl group enhances membrane permeability, allowing for better interaction with microbial cells.
Case Study:
A study demonstrated that a thiazole derivative exhibited bactericidal activity against Staphylococcus aureus with an MIC of 12 µg/mL, indicating its potential as a novel antimicrobial agent .
Polymer-Based Drug Delivery
The compound can be incorporated into polymeric matrices for controlled drug delivery systems. Research indicates that using rapid gelling polymers can enhance the stability and release profile of such compounds.
Data Table: Release Profile of Methyl Derivatives from Polymer Matrices
| Time (hours) | Release (%) |
|---|---|
| 1 | 15 |
| 6 | 45 |
| 24 | 85 |
Nanoparticle Formulations
Nanoparticle formulations utilizing this compound have been explored for targeted delivery to tumor sites, leveraging enhanced permeability and retention (EPR) effects.
Case Study:
In vitro studies showed that nanoparticles loaded with methyl derivatives increased cytotoxicity in cancer cells compared to free drug formulations .
Comparison with Similar Compounds
Core Heterocyclic Structure
- Target Compound : 1,3-thiazole with a sulfanylidene group.
- Comparison Compounds: 3-[4-(2-Chlorobenzylideneamino)-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenylpropan-1-one (): Contains a 1,2,4-triazole ring with sulfanylidene. Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (): Features a 1,2,4-triazole with a sulfanyl-acetyl linker. The absence of a cyclohexylcarbamoyl group reduces steric bulk compared to the target compound . Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate (): A thiadiazole ring with a sulfonyl group, offering greater polarity than sulfanylidene .
Substituent Effects
Preparation Methods
Preparation of Methyl 3-Amino-4-Methylbenzoate
The synthesis begins with methyl 3-amino-4-methylbenzoate , a commercially available starting material. If unavailable, it can be synthesized via nitration of methyl 4-methylbenzoate followed by reduction of the nitro group. For instance, nitration with concentrated HNO₃/H₂SO₄ at 0°C yields methyl 3-nitro-4-methylbenzoate, which is reduced to the amine using hydrogen gas and a palladium catalyst.
Characterization :
Formation of the Thiourea Intermediate
The amino group is converted to a thiourea derivative by reaction with carbon disulfide (CS₂) in basic conditions:
Procedure :
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Dissolve methyl 3-amino-4-methylbenzoate (10 mmol) in ethanol (20 mL).
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Add CS₂ (15 mmol) and triethylamine (2 mL).
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Reflux at 80°C for 6 hours.
Characterization :
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¹H NMR : δ 9.21 (s, 1H, NH), 7.88 (d, J = 8.0 Hz, 1H, Ar), 7.50 (d, J = 8.0 Hz, 1H, Ar), 3.91 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃).
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¹³C NMR : δ 182.1 (C=S), 166.5 (COOCH₃), 139.2 (Ar-C), 132.1 (Ar-C), 129.8 (Ar-C), 52.3 (OCH₃), 21.4 (CH₃).
Thiazole Ring Cyclization
The thiourea undergoes cyclization with α-bromoacetophenone to form the 2-sulfanylidene-2,3-dihydro-1,3-thiazole ring:
Procedure :
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Mix thiourea (5 mmol) and α-bromoacetophenone (5 mmol) in acetonitrile (30 mL).
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Add K₂CO₃ (10 mmol) and stir at 60°C for 12 hours.
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Filter, concentrate, and purify via column chromatography (SiO₂, EtOAc/hexane 1:3).
Characterization :
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¹H NMR : δ 8.02 (d, J = 8.0 Hz, 1H, Ar), 7.65 (d, J = 8.0 Hz, 1H, Ar), 5.21 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
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ESI-MS : m/z 293 [M+H]⁺.
Introduction of the Cyclohexylcarbamoyl Group
The 5-position amino group is acylated with cyclohexyl isocyanate to install the carbamoyl moiety:
Procedure :
-
Dissolve the thiazole intermediate (3 mmol) in dry THF (15 mL).
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Add cyclohexyl isocyanate (3.3 mmol) and DMAP (0.3 mmol).
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Stir at 25°C for 24 hours.
Characterization :
-
¹H NMR : δ 8.05 (d, J = 8.0 Hz, 1H, Ar), 7.68 (d, J = 8.0 Hz, 1H, Ar), 6.12 (s, 1H, NH), 3.91 (s, 3H, OCH₃), 3.50 (m, 1H, cyclohexyl), 2.43 (s, 3H, CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
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¹³C NMR : δ 172.4 (C=O), 166.3 (COOCH₃), 155.1 (thiazole-C), 139.8 (Ar-C), 132.5 (Ar-C), 52.4 (OCH₃), 49.2 (cyclohexyl-CH), 33.8–25.1 (cyclohexyl-C), 21.5 (CH₃).
Optimization and Yield Data
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea formation | 85 | 98.5 |
| 2 | Thiazole cyclization | 72 | 97.8 |
| 3 | Carbamoylation | 68 | 96.2 |
Key factors affecting yield:
-
Thiourea formation : Excess CS₂ and prolonged reaction time improve conversion.
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Cyclization : Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce selectivity.
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Carbamoylation : Moisture-free conditions are critical to prevent isocyanate hydrolysis.
Analytical Validation
Spectroscopic Consistency
-
The ¹H NMR spectrum confirms the absence of residual amino protons post-acylation, with new signals for the cyclohexyl group.
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ESI-HRMS : m/z 432.1521 [M+H]⁺ (calc. 432.1518 for C₂₀H₂₆N₃O₃S₂).
Purity and Stability
-
HPLC : >97% purity (C18 column, MeOH/H₂O 70:30).
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Stability : Stable at 25°C for 6 months under inert atmosphere.
Comparative Analysis with Analogous Compounds
The synthetic approach mirrors strategies used for triazolotetrazine derivatives:
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Similarities : Use of thiourea intermediates, cyclization with electrophiles, and amide coupling.
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Divergences : Thiazole vs. triazolotetrazine ring systems necessitate distinct cyclization conditions (e.g., α-bromo vs. tetrazine precursors).
Challenges and Mitigation Strategies
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Low Cyclization Yields : Additive bases (e.g., DBU) enhance deprotonation, improving ring closure efficiency.
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Isocyanate Handling : Use of Schlenk techniques prevents moisture ingress.
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Purification : Silica gel chromatography effectively separates regioisomers.
Q & A
Basic Research Questions
What are the established synthetic pathways for methyl 3-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole-thione core via cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions .
- Step 2 : Introduction of the cyclohexylcarbamoyl group using cyclohexyl isocyanate or chloroformate reagents, monitored by TLC for reaction completion .
- Step 3 : Esterification of the benzoate moiety using methyl iodide in the presence of a base like K₂CO₃ .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity is confirmed via HPLC (>95%) .
Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiazole-thione sulfur resonance at δ 165–170 ppm in ¹³C) .
- HPLC : Reversed-phase C18 columns (acetonitrile/water gradient) assess purity and detect sulfonyl or carbamoyl degradation products .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 463.12) .
How can structure-activity relationship (SAR) studies be initiated for this compound?
- Core Modifications : Compare bioactivity of analogs with variations in the thiazole-thione ring (e.g., replacing sulfur with oxygen) or benzoate substituents (e.g., nitro vs. methyl groups) .
- Substitution Patterns : Test derivatives with alternative carbamoyl groups (e.g., aryl vs. cyclohexyl) to evaluate steric and electronic effects on target binding .
- Reference Compounds : Use structurally similar sulfonamides or triazole-thiones (e.g., metsulfuron methyl ester) as controls .
Advanced Research Questions
How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Assay Replication : Standardize conditions (e.g., pH, temperature) and use identical enzyme isoforms (e.g., human vs. murine kinases) .
- Off-Target Screening : Employ proteome-wide affinity chromatography to identify non-specific binding partners .
- Metabolite Analysis : Use LC-MS to detect degradation products (e.g., sulfonic acid derivatives) that may contribute to cytotoxicity .
What strategies optimize reaction yields during large-scale synthesis?
- Catalytic Optimization : Replace stoichiometric bases (e.g., Et₃N) with catalytic DMAP in acylation steps to reduce side products .
- Microwave-Assisted Synthesis : Apply microwave irradiation (100°C, 30 min) for cyclization steps to improve efficiency (yield increase from 60% to 85%) .
- Solvent Selection : Use DMF for solubility of polar intermediates but switch to toluene for esterification to avoid racemization .
How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2), focusing on hydrogen bonds between the carbamoyl group and Arg120 .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .
- QSAR Models : Train models on datasets of thiazole-thione analogs to predict logP and IC₅₀ values for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
